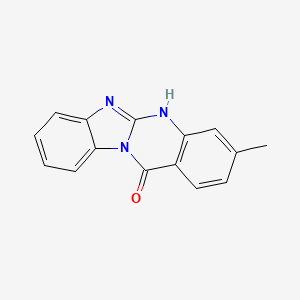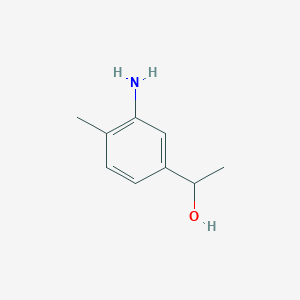
1-(3-amino-4-methylphenyl)ethanol
Übersicht
Beschreibung
1-(3-amino-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-amino-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Amino-4-methylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is preferred due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-amino-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 1-(3-Amino-4-methylphenyl)ethanone
Reduction: 1-(3-Amino-4-methylphenyl)ethanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-amino-4-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1-(3-amino-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-4-methylphenyl)ethanone: Similar structure but lacks the hydroxyl group.
1-(3-Amino-4-methylphenyl)ethanamine: Similar structure but lacks the hydroxyl group and has an additional amino group.
1-(3-Hydroxy-4-methylphenyl)ethan-1-ol: Similar structure but lacks the amino group.
Uniqueness: 1-(3-amino-4-methylphenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its similar compounds .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(3-amino-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3 |
InChI-Schlüssel |
RIDMUEAXEZMIQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

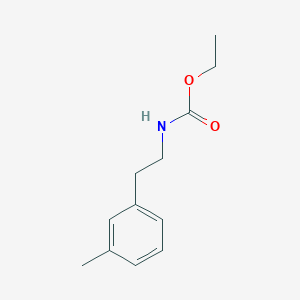
![Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester](/img/structure/B8681296.png)
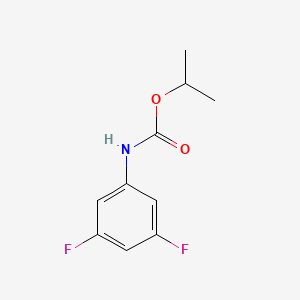
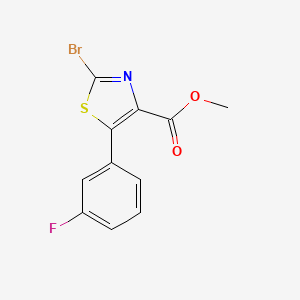
![3-hydroxy-5-[(1-methylethyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B8681302.png)


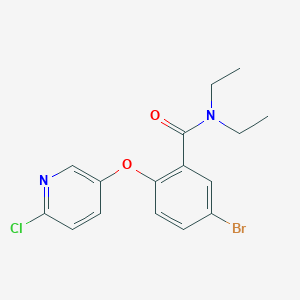

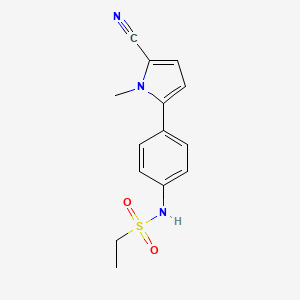
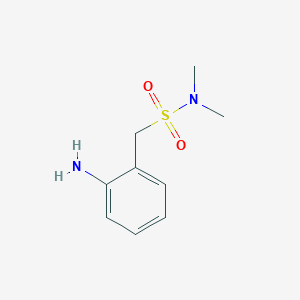
![4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8681369.png)
